
Tributyltin-ADAM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyltin-ADAM is an organotin compound that belongs to the class of trialkyltins. Organotin compounds are characterized by the presence of covalent bonds between tin and carbon atoms. This compound has been widely studied due to its applications in various fields, including chemistry, biology, and industry. It is known for its potent biological activity and has been used in antifouling paints, biocides, and as a catalyst in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tributyltin-ADAM can be synthesized through several methods. One common method involves the reaction of tributyltin chloride with an appropriate ligand under controlled conditions. The reaction typically requires a solvent such as toluene or dichloromethane and is carried out under an inert atmosphere to prevent oxidation. The reaction mixture is then heated to reflux, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar synthetic routes. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the final product meets the required specifications. Industrial production also involves stringent safety measures to handle the toxic nature of organotin compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Tributyltin-ADAM undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tributyltin oxide.
Reduction: It can be reduced to form tributyltin hydride.
Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions are typically carried out in polar solvents like ethanol or acetone, with the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Tributyltin oxide.
Reduction: Tributyltin hydride.
Substitution: Various substituted tributyltin derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tributyltin-ADAM has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in radical reactions and polymerization processes.
Biology: Studied for its endocrine-disrupting properties and its effects on various biological systems.
Medicine: Investigated for its potential use in anticancer therapies due to its ability to induce apoptosis in cancer cells.
Industry: Used in antifouling paints to prevent the growth of marine organisms on ships and underwater structures.
Mécanisme D'action
Tributyltin-ADAM exerts its effects through interactions with nuclear receptors such as the retinoid-X receptor and peroxisome proliferator-activated receptor gamma. These interactions lead to alterations in gene expression and disruption of normal cellular functions. The compound also induces oxidative stress and apoptosis in cells, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tributyltin chloride
- Tributyltin oxide
- Tributyltin hydride
Uniqueness
Tributyltin-ADAM is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. Compared to other tributyltin compounds, it has a higher affinity for certain molecular targets and exhibits stronger biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
305352-07-2 |
|---|---|
Formule moléculaire |
C27H44N2SSn |
Poids moléculaire |
547.42 |
Pureté |
> 98% |
Synonymes |
2-((2-((Dimethylamino)methyl)phenyl)tio)-5(tri-n-butyltin)phenylamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


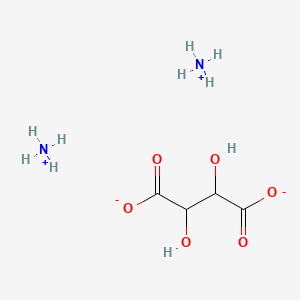
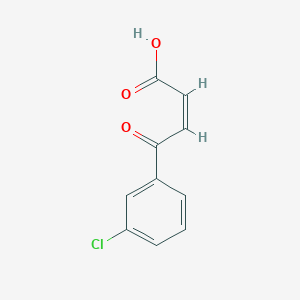
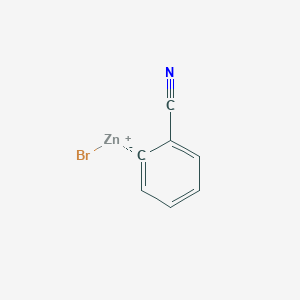
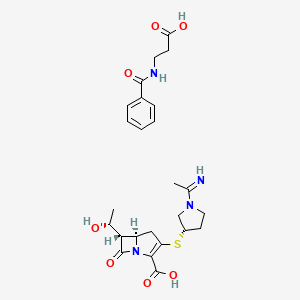
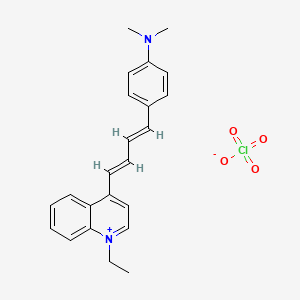
![(2S,3S,4S,5R,6R)-6-[2-[3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-(trideuteriomethoxy)phenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1147621.png)
